molecular formula C25H27N5O3 B2702755 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922460-55-7

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2702755
CAS RN: 922460-55-7
M. Wt: 445.523
InChI Key: BBQNTHNCSVNDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Derivatives

Research on compounds with similar structures to 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, such as bromophenols and purine derivatives, has led to the discovery of various chemical compounds with potential biological activities. These compounds are often isolated from natural sources, like the red alga Rhodomela confervoides, and show diverse chemical properties and biological activities due to their unique molecular structures (Ma et al., 2007).

Synthesis and Modification

Efficient methods for the synthesis and modification of purine derivatives, which are structurally similar to the compound , have been explored. For instance, the use of trifluoroethanol solvent has been found to facilitate selective N-7 methylation of purines, showcasing a method for regiospecific modification of these compounds (Lebraud et al., 2013).

Biological Activity and Drug Development

Compounds related to 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been investigated for their potential in drug development. For example, research on tetrahydropyrimido[1,2-f]purine-2,4-diones revealed their potential as drugs for neurodegenerative diseases due to their interaction with adenosine receptors and monoamine oxidases (Koch et al., 2013).

Pharmacological Properties

The synthesis of derivatives such as thieno[2,3-d]pyrimidine-2,4-dione bearing p-methoxyureidophenyl moiety has led to the discovery of compounds with significant pharmacological properties, such as non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor. These findings highlight the potential of purine derivatives in the development of new pharmacological agents (Sasaki et al., 2003).

Anti-inflammatory Activity

Some purine derivatives have shown anti-inflammatory activity, as evidenced by studies on compounds like pyrimido[2,1-f]purine-4,8(1H,9H)-diones. This opens up avenues for their use in the treatment of inflammatory conditions (Kaminski et al., 1989).

Crystal Structure Analysis

Understanding the crystal structures of related compounds, such as acridinedione derivatives, is crucial for their potential application in drug design and development. The analysis of their crystal structures aids in understanding the conformational properties that might be relevant to their biological activities (Wang et al., 2011).

properties

IUPAC Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-10-11-20(33-4)19(14-16)28-12-7-13-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)15-18-9-6-5-8-17(18)2/h5-6,8-11,14H,7,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQNTHNCSVNDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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